molecular formula C19H21NO4 B557546 Fmoc-L-allo-threoninol CAS No. 252049-03-9

Fmoc-L-allo-threoninol

Cat. No.: B557546
CAS No.: 252049-03-9
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-allo-threoninol: is a derivative of threonine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amine group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-allo-threoninol can be synthesized through the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with d-threoninol . The reaction typically involves the use of a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the formation of the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-allo-threoninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-L-allo-threoninol is widely used in peptide synthesis as a protecting group for the amine functionality. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine: The compound is utilized in the development of peptide-based therapeutics, including antibiotics and anticancer agents. Its ability to protect the amine group during synthesis makes it valuable in the production of complex peptide drugs .

Industry: this compound is used in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties. It is also employed in the synthesis of catalysts and other industrial chemicals .

Mechanism of Action

The mechanism of action of Fmoc-L-allo-threoninol involves the protection of the amine group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its ability to form stable carbamate linkages and its ease of removal under basic conditions make it a valuable tool in peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426524
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-03-9
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.